molecular formula C8H7BrN2O B060136 3-Bromo-5-methoxyimidazo[1,2-a]pyridine CAS No. 1367950-29-5

3-Bromo-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B060136
CAS No.: 1367950-29-5
M. Wt: 227.06 g/mol
InChI Key: YXYKYJLIHFAPQR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally benign nature . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and multicomponent reactions allows for efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions include various substituted imidazo[1,2-a]pyridine derivatives, depending on the nucleophile used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYKYJLIHFAPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=C(N21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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